molecular formula C21H25Cl2N3O3S2 B2969646 N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE CAS No. 1216516-85-6

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE

Cat. No.: B2969646
CAS No.: 1216516-85-6
M. Wt: 502.47
InChI Key: CGRVCXNUCMPJQQ-UHFFFAOYSA-N
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Description

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring, a diethylaminoethyl group, and a methanesulfonylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the diethylaminoethyl group, and the attachment of the methanesulfonylbenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and compounds with diethylaminoethyl and methanesulfonylbenzamide groups. Examples include:

Uniqueness

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S2.ClH/c1-4-24(5-2)12-13-25(21-23-19-17(22)10-7-11-18(19)29-21)20(26)15-8-6-9-16(14-15)30(3,27)28;/h6-11,14H,4-5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRVCXNUCMPJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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